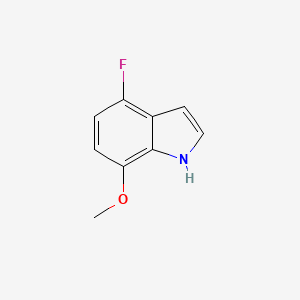

4-Fluoro-7-methoxy-1H-indole

Description

Chemical Identity and Classification

4-Fluoro-7-methoxy-1H-indole belongs to the class of substituted indoles, representing a specific example of halogenated and alkoxylated heterocyclic compounds. The compound is formally classified as an aromatic heterocycle containing both fluorine and methoxy substituents positioned at the 4 and 7 positions, respectively, of the indole ring system. This classification places it within the broader category of organo-fluorine compounds, which have gained significant attention in chemical research due to their unique properties imparted by the carbon-fluorine bond.

The systematic classification of this compound follows International Union of Pure and Applied Chemistry nomenclature conventions, where the indole core structure serves as the parent heterocycle with specified positional substitutions. The presence of the fluorine atom at position 4 and the methoxy group at position 7 creates a specific substitution pattern that distinguishes this compound from other indole derivatives. This substitution pattern represents a strategic modification of the indole scaffold that can significantly alter the compound's electronic properties and potential biological activities.

The compound exists as part of a larger family of fluorinated indoles, which have emerged as important synthetic targets in medicinal chemistry and materials science. The classification as a fluorinated heterocycle places it among compounds that have demonstrated enhanced metabolic stability and altered physicochemical properties compared to their non-fluorinated analogs. The methoxy substitution further contributes to the compound's classification as an electron-rich aromatic system, which can influence its reactivity patterns and interaction capabilities.

Historical Context of Indole Chemistry

The historical development of indole chemistry traces back to the mid-nineteenth century, when German chemist Adolf von Baeyer first discovered and synthesized indole through a reaction involving indigo dye with sulfuric acid and sulfuric anhydride. This pioneering work established the foundation for understanding the indole scaffold, which derives its name from the combination of "indigo" and "oleum," reflecting its origins in dye chemistry. The discovery of indole marked a significant milestone in heterocyclic chemistry, as it revealed the existence of a bicyclic aromatic system that would later prove to be ubiquitous in natural products and pharmaceuticals.

Following Baeyer's initial discovery, the chemical structure of indole was fully elucidated by 1869, revealing its characteristic fused benzene and pyrrole ring system. This structural determination opened new avenues for chemical synthesis and biological investigation, as researchers began to recognize the prevalence of indole-containing compounds in natural systems. The indole scaffold was subsequently identified as a core component of the amino acid tryptophan and various neurotransmitters, including serotonin, establishing its fundamental importance in biological chemistry.

The evolution of indole chemistry continued through the twentieth century with the development of sophisticated synthetic methodologies for accessing substituted indole derivatives. The introduction of fluorinated indoles represents a more recent development in this historical progression, emerging from the growing recognition that fluorine substitution can dramatically alter the properties of organic molecules. The synthesis of compounds like this compound reflects the modern emphasis on creating structurally diverse heterocyclic compounds with tailored properties for specific applications.

Significance of this compound in Heterocyclic Chemistry

This compound holds particular significance in heterocyclic chemistry as an exemplar of how strategic substitution can modulate the fundamental properties of aromatic heterocycles. The compound represents a convergence of two important trends in modern organic chemistry: the incorporation of fluorine atoms to enhance molecular properties and the functionalization of indole scaffolds to create compounds with specific characteristics. This dual modification strategy demonstrates the sophisticated approaches available to chemists for fine-tuning molecular properties.

The significance of this compound extends to its role as a synthetic intermediate and building block for more complex molecular architectures. Fluorinated indoles, including this compound, serve as valuable precursors for the synthesis of pharmaceutically relevant compounds, where the fluorine atom can enhance metabolic stability and bioavailability. The methoxy group provides additional synthetic handles for further functionalization, making the compound a versatile platform for chemical elaboration.

From a theoretical perspective, this compound serves as an important model system for understanding the electronic effects of substituents on aromatic heterocycles. The combination of an electron-withdrawing fluorine atom and an electron-donating methoxy group creates a unique electronic environment that influences the compound's reactivity, spectroscopic properties, and potential interactions with biological targets. This makes it valuable for fundamental studies of structure-activity relationships in heterocyclic chemistry.

The compound's significance is further underscored by its representation of advanced synthetic methodology achievements. The successful synthesis of such specifically substituted indoles requires sophisticated chemical transformations, including metal-free synthetic approaches and oxidative dearomatization strategies. These methodological advances highlight the compound's role in pushing the boundaries of synthetic organic chemistry.

Molecular Structure and Nomenclature

The molecular structure of this compound consists of a fused bicyclic system comprising a six-membered benzene ring and a five-membered pyrrole ring, with specific substituents that define its unique chemical identity. The compound's molecular formula is C₉H₈FNO, indicating the presence of nine carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom arranged in a specific three-dimensional configuration.

The structural nomenclature follows systematic naming conventions where the indole parent structure is modified by positional descriptors indicating the locations of substituents. The "4-Fluoro" designation specifies that a fluorine atom replaces a hydrogen atom at the 4-position of the indole ring system, while "7-methoxy" indicates that a methoxy group (-OCH₃) is attached at the 7-position. The "1H-indole" portion of the name specifies that the nitrogen atom in the pyrrole ring bears a hydrogen atom, distinguishing it from N-substituted variants.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Core Ring System | Fused benzene-pyrrole bicyclic structure | Provides aromatic stability and electronic delocalization |

| 4-Position Fluorine | Halogen substituent on benzene ring | Introduces electron-withdrawing effects and enhanced stability |

| 7-Position Methoxy | Alkoxy substituent on benzene ring | Contributes electron-donating character and synthetic versatility |

| Nitrogen Position | Pyrrole nitrogen with hydrogen | Maintains indole aromaticity and hydrogen bonding capability |

The three-dimensional molecular structure exhibits planarity characteristic of aromatic systems, with the substituents extending from the planar indole core. The fluorine atom at the 4-position introduces specific steric and electronic effects that influence the compound's overall molecular geometry and reactivity patterns. The methoxy group at the 7-position provides additional structural complexity through its ability to adopt different conformations relative to the indole plane.

Chemical identifiers for the compound include the Chemical Abstracts Service registry number 1000341-63-8, which provides a unique numerical identifier for database searches and chemical commerce. The International Chemical Identifier (InChI) string InChI=1S/C9H8FNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3 provides a standardized textual representation of the molecular structure. The Simplified Molecular Input Line Entry System representation COC1=C2C(=C(C=C1)F)C=CN2 offers another standardized format for structural representation.

Physicochemical Properties Overview

The physicochemical properties of this compound reflect the combined influences of its aromatic heterocyclic core structure and the specific electronic effects introduced by fluorine and methoxy substitution. These properties determine the compound's behavior in various chemical environments and its potential applications in different research contexts.

The compound exists as a solid at room temperature, consistent with the general behavior of substituted indoles. This solid-state characteristic results from intermolecular interactions, including hydrogen bonding capabilities provided by the nitrogen-hydrogen bond in the pyrrole ring and potential π-π stacking interactions between aromatic systems. The solid-state properties make the compound suitable for storage and handling under standard laboratory conditions.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 165.16 g/mol | |

| Melting Point | 218-222°C | |

| Boiling Point | 308.707°C at 760 mmHg | |

| Density | 1.27 g/cm³ | |

| Physical State | Solid at room temperature |

Solubility characteristics of this compound reflect its predominantly non-polar nature, with good solubility in organic solvents and limited solubility in water. This solubility profile results from the aromatic character of the indole ring system, which creates hydrophobic interactions with organic solvents while limiting interaction with polar aqueous environments. The fluorine substitution can enhance lipophilicity compared to unsubstituted indoles, potentially improving solubility in organic media.

The thermal properties of the compound, including its melting and boiling points, indicate substantial intermolecular interactions and thermal stability. The melting point range of 218-222°C suggests strong crystal packing forces in the solid state, while the boiling point of approximately 309°C indicates significant thermal stability under standard atmospheric conditions. These thermal characteristics are important for synthetic applications and purification procedures.

The density value of 1.27 g/cm³ reflects the compact molecular packing achievable in the solid state. This density is consistent with aromatic organic compounds containing heteroatoms and indicates efficient space utilization in the crystal lattice. The specific density value provides important information for volume calculations and handling procedures in synthetic applications.

Properties

IUPAC Name |

4-fluoro-7-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUHJHBCMVCIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)F)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646721 | |

| Record name | 4-Fluoro-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-63-8 | |

| Record name | 4-Fluoro-7-methoxy-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-methoxy-1H-indole typically involves the introduction of fluorine and methoxy groups to the indole core. One common method is the electrophilic substitution reaction, where a fluorine atom is introduced at the 4-position of the indole ring. This can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-methoxy-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: N-fluorobenzenesulfonimide (NFSI), methanol, suitable bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of indole derivatives, including 4-fluoro-7-methoxy-1H-indole, as antiviral agents. A review focused on indole-containing compounds indicated that certain derivatives exhibit strong inhibitory effects against HIV. Specifically, the 4-fluoro derivative was shown to enhance potency and bioavailability in animal models when administered orally . These findings suggest that modifications at the 4-position can significantly influence the antiviral efficacy of indoles.

Anticancer Properties

Indole derivatives are also being investigated for their anticancer properties, particularly as inhibitors of tubulin polymerization. Research has demonstrated that compounds with similar structures to this compound can inhibit cancer cell growth effectively. For instance, a study reported that specific indole derivatives showed IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent anticancer activity . The structural modifications at various positions on the indole ring were found to correlate with increased activity, emphasizing the importance of structure-activity relationships in drug design.

Antivirulence Activity Against Bacterial Infections

Another promising application of indole derivatives is their use as antivirulence agents against Pseudomonas aeruginosa. The compound 7-fluoroindole was identified as an effective inhibitor of biofilm formation and virulence factor production without affecting bacterial growth . This mechanism suggests that this compound could similarly function to mitigate infections by disrupting quorum sensing and biofilm formation, thus providing a novel approach to treating persistent bacterial infections.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of indole derivatives is crucial for optimizing their biological activities. The presence of fluorine and methoxy groups at specific positions has been shown to enhance the pharmacological properties of these compounds. For instance, SAR investigations revealed that substituents at the 4 and 7 positions significantly influence both tubulin polymerization inhibition and cancer cell growth suppression .

Synthesis and Development

The synthesis of this compound typically involves several organic reactions that allow for precise modifications to enhance its biological activity. Microwave-assisted synthesis techniques have been employed to streamline the production of various indole derivatives, which can be further tested for their therapeutic potential . This efficient method not only reduces synthesis time but also increases yield, making it a valuable approach in drug development.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-Fluoro-7-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can enhance the compound’s binding affinity to biological receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Table 1: Substituent Effects on Indole Derivatives

Key Observations :

Biological Activity

Overview

4-Fluoro-7-methoxy-1H-indole is a significant derivative of indole, a heterocyclic compound recognized for its extensive biological activities. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in the realms of antiviral, anticancer, and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

This compound exhibits its biological effects primarily through interactions with various molecular targets:

- Receptor Binding : The compound binds with high affinity to multiple receptors, influencing various signaling pathways involved in cellular processes such as proliferation and apoptosis.

- Enzyme Inhibition : It has been shown to inhibit enzymes critical for viral replication, positioning it as a potential antiviral agent. For instance, indole derivatives have demonstrated inhibitory activity against influenza A virus.

- Gene Expression Modulation : The compound can alter gene expression profiles, affecting cellular metabolism and function. This modulation can lead to significant changes in cell behavior, including differentiation and apoptosis.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antiviral | Exhibits inhibitory effects on viral replication mechanisms. |

| Anticancer | Induces apoptosis in cancer cells through modulation of signaling pathways. |

| Antimicrobial | Demonstrates activity against various bacterial strains, suggesting potential as an antimicrobial agent. |

| Anti-inflammatory | Modulates inflammatory pathways, which may provide therapeutic benefits in inflammatory diseases. |

| Antioxidant | Exhibits properties that reduce oxidative stress in cells, contributing to cellular protection. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Activity : A study demonstrated that this compound derivatives showed significant inhibition against HIV-1 replication in vitro, with IC50 values indicating potent antiviral effects .

- Anticancer Properties : Research highlighted that this compound induces apoptosis in specific cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .

- Antimicrobial Effects : In vitro tests revealed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

The biochemical characteristics of this compound include:

- Solubility : The compound is soluble in organic solvents like DMSO and methanol but has limited solubility in water.

- Stability : It remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-7-methoxy-1H-indole, and how can reaction yields be improved?

- Methodological Answer : The synthesis of fluoro-methoxyindoles typically involves halogenation, alkylation, or coupling reactions. For example, 4-fluoroindole derivatives can be synthesized via Vilsmeier-Haack formylation (using POCl₃ and DMF) followed by benzylation with NaH/DMF, achieving ~41% yield over three steps . Solvent optimization (e.g., PEG-400/DMF mixtures) and catalytic systems (e.g., CuI for click chemistry) enhance efficiency, as seen in analogous 5-fluoroindole syntheses . Purification via flash chromatography with gradients (e.g., petroleum benzine/ethyl acetate) improves purity .

Q. How can spectroscopic techniques (NMR, HRMS) validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include deshielded aromatic protons (δ 6.7–7.5 ppm) and methoxy groups (δ ~3.8 ppm). Fluorine-induced splitting in adjacent protons (e.g., δ 6.77 ppm, J = 11.17 Hz) confirms fluoro substitution .

- ¹⁹F NMR : A distinct peak at δ -122.62 ppm (q, J = 5.27 Hz) verifies fluorine presence .

- HRMS : Use high-resolution ESI-MS to confirm molecular ions (e.g., [M-OH]⁺ at m/z 272.0630 for a related compound) .

Q. What crystallographic tools are suitable for analyzing the molecular packing of this compound?

- Methodological Answer :

- SHELX Suite : For structure refinement, SHELXL is widely used for small-molecule crystallography. It handles high-resolution data and twinned crystals effectively .

- ORTEP-III : Visualize molecular geometry and dihedral angles (e.g., planar indole units with deviations <0.02 Å and phenyl ring angles of 26–50°) . Weak interactions (C–H⋯π) can be modeled using Mercury or Olex2 .

Advanced Research Questions

Q. How do substituent positions (4-fluoro vs. 7-methoxy) influence the antioxidant activity of indole derivatives?

- Methodological Answer :

- Lipid Peroxidation Assays : Compare inhibition rates using TBARS or Fe²⁺-induced oxidation models. The 4-methoxy group enhances activity (e.g., 4-methoxyindoles show ~30% higher inhibition than BHA), while 5-fluoro substituents reduce solubility and radical scavenging .

- SAR Studies : Couple indoles with aromatic triazoles or phenols via Huisgen cycloaddition to test synergistic effects . Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity .

Q. How can structural modifications improve the inhibitory potency of this compound against enzymatic targets (e.g., 1-Deoxy-D-xylulose-5-phosphate synthase)?

- Methodological Answer :

- Enzyme Assays : Use fluorescence polarization or calorimetry (ITC) to measure binding affinity. For example, (1-(3-chlorobenzyl)-4-fluoroindole) derivatives inhibit enzymes via competitive binding (IC₅₀ ~1.2 µM) .

- Derivatization : Introduce electron-withdrawing groups (e.g., nitro, carboxylate) at the indole 3-position to enhance interactions with active-site residues .

Q. What experimental and computational approaches resolve contradictions in substituent effects on indole bioactivity?

- Methodological Answer :

- Meta-Analysis : Compile data from diverse sources (e.g., PubChem, Acta Cryst.) to identify trends. For example, 4-methoxy groups consistently improve antioxidant activity, while 5-fluoro groups show variability due to solubility issues .

- MD Simulations : Model ligand-receptor dynamics (e.g., GROMACS) to explain why 7-methoxy enhances membrane permeability compared to 4-methoxy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.